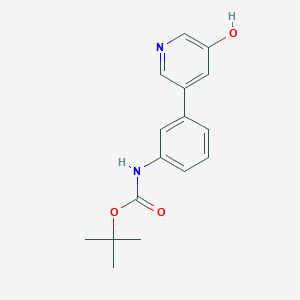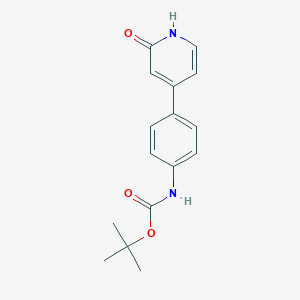
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-BOC-Aminophenyl)-2-hydroxypyridine (abbreviated as BOC-APHP) is a widely used organic compound in scientific research, particularly in the fields of biochemistry and pharmacology. It is a heterocyclic compound, containing a five-membered ring with two nitrogen atoms, an oxygen atom, and a benzene ring. BOC-APHP can be synthesized in a number of ways, and has a variety of applications in scientific research.
Applications De Recherche Scientifique
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used to study the structure and function of proteins, as well as to study the effects of drugs on proteins. 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is also used to study the effects of drugs on enzymes and other proteins, as well as to study the effects of drugs on cells. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the nervous system.
Mécanisme D'action
The mechanism of action of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed that 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% acts as an inhibitor of protein synthesis, as well as an inhibitor of protein degradation. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is believed to act as an inhibitor of protein folding and aggregation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is known that 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit protein synthesis, as well as protein degradation. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can inhibit protein folding and aggregation. 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% has also been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively easy to synthesize and can be synthesized in a variety of ways. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% is relatively stable and can be stored for long periods of time without degrading. Furthermore, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research.
However, there are some limitations to using 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can be toxic in high concentrations, and therefore should be handled with care. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can have unpredictable effects on proteins and enzymes, and therefore may not be suitable for certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in scientific research. For example, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on the immune system and the nervous system. Additionally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on proteins and enzymes, as well as to study the effects of drugs on cells. Furthermore, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the structure and function of proteins, as well as to study the effects of drugs on protein folding and aggregation. Finally, 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on the metabolism of cells.
Méthodes De Synthèse
6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% can be synthesized in a variety of ways, including by the reaction of 4-bromoacetanilide with 2-hydroxy-5-nitropyridine in the presence of sodium hydroxide, followed by acidification and hydrolysis. This method yields 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in a 95% purity. Another method for the synthesis of 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% involves the reaction of 4-bromoacetanilide with 2-hydroxy-5-nitropyridine in the presence of potassium carbonate, followed by acidification and hydrolysis. This method yields 6-(4-BOC-Aminophenyl)-2-hydroxypyridine, 95% in a 90% purity.
Propriétés
IUPAC Name |
tert-butyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-9-7-11(8-10-12)13-5-4-6-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPOVPCVFPGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)

![3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369009.png)
![2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369029.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)
![2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369048.png)
![2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369056.png)
![3-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369078.png)


![3-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369091.png)